molecular formula C19H23N3O3S B2679857 2-Methyl-4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034523-85-6

2-Methyl-4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2679857
CAS No.: 2034523-85-6
M. Wt: 373.47
InChI Key: PUUQGCKDJPZVIW-UHFFFAOYSA-N
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Description

2-Methyl-4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methyl group and a pyrrolidin-3-yloxy group The pyrrolidin-3-yloxy group is further substituted with a 5,6,7,8-tetrahydronaphthalene-2-sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent in the presence of a base such as potassium carbonate.

    Attachment of the Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group can be attached through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a halogenated pyrimidine intermediate.

    Sulfonylation with 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride: The final step involves the sulfonylation of the pyrrolidin-3-yloxy group using 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core or the pyrrolidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted pyrimidine or pyrrolidine derivatives.

Scientific Research Applications

2-Methyl-4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: It may be utilized in the synthesis of novel materials with unique electronic or optical properties.

    Industry: The compound could be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Methyl-4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-{[1-(naphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine: Similar structure but lacks the tetrahydronaphthalene moiety.

    2-Methyl-4-{[1-(benzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine: Similar structure but with a benzenesulfonyl group instead of the tetrahydronaphthalene moiety.

Uniqueness

2-Methyl-4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to the presence of the 5,6,7,8-tetrahydronaphthalene-2-sulfonyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

2-methyl-4-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-14-20-10-8-19(21-14)25-17-9-11-22(13-17)26(23,24)18-7-6-15-4-2-3-5-16(15)12-18/h6-8,10,12,17H,2-5,9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUQGCKDJPZVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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